5-Fluoro-2-methylcinnamic acid
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Overview
Description
5-Fluoro-2-methylcinnamic acid is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methylcinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like ethanol or water under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized to improve yield and reduce costs. For example, using more efficient catalysts and recycling solvents can make the process more sustainable and economically viable.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated cinnamic acid derivatives.
Scientific Research Applications
5-Fluoro-2-methylcinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylcinnamic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may inhibit enzyme activity by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylcinnamic acid: Another fluorinated cinnamic acid derivative with the fluorine and methyl groups in different positions.
5-Fluorocinnamic acid: Lacks the methyl group, making it less hydrophobic.
2-Methylcinnamic acid: Lacks the fluorine atom, resulting in different electronic properties.
Uniqueness
5-Fluoro-2-methylcinnamic acid is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can increase hydrophobicity and membrane permeability.
Properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGKXOSJLYEHN-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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